REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[OH-:12].[Na+].C1(OCC[O:27][C:28]2C3C(=CC=CC=3)C=CC=2)C2C(=CC=CC=2)C=CC=1>>[OH:11][C:2]1[C:3]([C:28]([OH:27])=[O:12])=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OCCOC1=CC=CC2=CC=CC=C12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
260 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
kept at this temperature for ten minutes
|
Type
|
CUSTOM
|
Details
|
During this period the residual moisture is removed from the autoclave
|
Type
|
ADDITION
|
Details
|
Carbon dioxide is then introduced at the internal temperature of 260° C. up to a pressure of 7 atmospheres
|
Type
|
CUSTOM
|
Details
|
After the absorption of carbon dioxide
|
Type
|
CUSTOM
|
Details
|
formed in the reaction
|
Type
|
DISTILLATION
|
Details
|
is distilled off in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |